molecular formula C9H10ClNO2 B556624 3-chloro-L-phenylalanine CAS No. 80126-51-8

3-chloro-L-phenylalanine

Cat. No.: B556624
CAS No.: 80126-51-8
M. Wt: 199.63 g/mol
InChI Key: JJDJLFDGCUYZMN-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-L-phenylalanine typically involves the chlorination of L-phenylalanine. One common method is the direct chlorination of L-phenylalanine using chlorine gas under controlled conditions. Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like acetic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or enzymatic synthesis. These methods aim to achieve high yields and purity while minimizing by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-chloro-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-L-phenylalanine is unique due to the specific position of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This positional substitution can lead to distinct interactions with enzymes and other molecular targets, making it a valuable tool in biochemical research .

Properties

IUPAC Name

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJLFDGCUYZMN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375800
Record name 3-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80126-51-8
Record name 3-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-L-phenylalanine
Reactant of Route 2
3-chloro-L-phenylalanine
Reactant of Route 3
3-chloro-L-phenylalanine
Reactant of Route 4
3-chloro-L-phenylalanine
Reactant of Route 5
3-chloro-L-phenylalanine
Reactant of Route 6
3-chloro-L-phenylalanine

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